molecular formula C11H12O4 B121825 3-[4-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 151937-09-6

3-[4-(Methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B121825
CAS No.: 151937-09-6
M. Wt: 208.21 g/mol
InChI Key: AEPLPTIERJSGES-UHFFFAOYSA-N
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Description

3-[4-(Methoxycarbonyl)phenyl]propanoic acid is a phenylpropanoic acid derivative characterized by a methoxycarbonyl (-COOCH₃) substituent at the para position of the phenyl ring. This structural feature distinguishes it from simpler phenylpropanoic acids, as the electron-withdrawing ester group enhances the acidity of the propanoic acid moiety and influences its chemical reactivity.

Properties

IUPAC Name

3-(4-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPLPTIERJSGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627743
Record name 3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151937-09-6
Record name 3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(methoxycarbonyl)phenyl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid typically involves the esterification of 4-(2-carboxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group can undergo oxidation under strong conditions. For example, treatment with potassium permanganate (KMnO4KMnO_4) in acidic media oxidizes the propanoic acid chain, yielding 4-(methoxycarbonyl)benzoic acid as the primary product .

Reagent Conditions Product
KMnO4KMnO_4 (aq)H2SO4H_2SO_4, 80–100°C, 6–8 hr4-(Methoxycarbonyl)benzoic acid

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis in acidic or basic conditions. Alkaline hydrolysis with aqueous sodium hydroxide (NaOHNaOH) produces 4-(2-carboxyethyl)benzoic acid .

3 4 Methoxycarbonyl phenyl propanoic acidNaOH,Δ4 2 Carboxyethyl benzoic acid+Methanol\text{3 4 Methoxycarbonyl phenyl propanoic acid}\xrightarrow{NaOH,\Delta}\text{4 2 Carboxyethyl benzoic acid}+\text{Methanol}

Reagent Conditions Product
NaOHNaOH (10% aq)Reflux, 4–6 hr4-(2-Carboxyethyl)benzoic acid

Nucleophilic Substitution

The electron-withdrawing methoxycarbonyl group activates the aromatic ring for nucleophilic substitution. For example, halogenation with bromine (Br2Br_2) in the presence of FeBr3FeBr_3 yields 3-bromo-4-(methoxycarbonyl)benzenepropanoic acid .

Reagent Conditions Product
Br2Br_2, FeBr3FeBr_3CHCl3CHCl_3, 25°C, 2–3 hr3-Bromo-4-(methoxycarbonyl)benzenepropanoic acid

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (200–250°C), producing 4-(methoxycarbonyl)styrene . This reaction is facilitated by the conjugation between the carboxylic acid and aromatic ring.

3 4 Methoxycarbonyl phenyl propanoic acidΔ4 Methoxycarbonyl styrene+CO2\text{3 4 Methoxycarbonyl phenyl propanoic acid}\xrightarrow{\Delta}\text{4 Methoxycarbonyl styrene}+CO_2

Conditions Catalyst Product
200–250°C, 3–4 hrNone4-(Methoxycarbonyl)styrene

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH4LiAlH_4) .

3 4 Methoxycarbonyl phenyl propanoic acidLiAlH4,THF3 4 Methoxycarbonyl phenyl propan 1 ol\text{3 4 Methoxycarbonyl phenyl propanoic acid}\xrightarrow{LiAlH_4,\text{THF}}\text{3 4 Methoxycarbonyl phenyl propan 1 ol}

Reagent Conditions Product
LiAlH4LiAlH_4THF, 0°C to RT, 2 hr3-[4-(Methoxycarbonyl)phenyl]propan-1-ol

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura cross-coupling reactions. For example, reaction with phenylboronic acid in the presence of a palladium catalyst yields biaryl derivatives .

Reagent Conditions Product
Phenylboronic acid, Pd(PPh3)4Pd(PPh_3)_4K2CO3K_2CO_3, DMF, 80°C, 12 hr3-[4-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl]propanoic acid

Salt Formation

The carboxylic acid reacts with bases like triethylamine to form water-soluble salts, enhancing bioavailability in pharmacological studies .

3 4 Methoxycarbonyl phenyl propanoic acid+Et3NTriethylammonium salt\text{3 4 Methoxycarbonyl phenyl propanoic acid}+\text{Et}_3\text{N}\rightarrow \text{Triethylammonium salt}

Scientific Research Applications

Pharmaceutical Research Applications

  • Anti-inflammatory Agents :
    • The compound's structural similarity to known anti-inflammatory drugs suggests potential efficacy in targeting cyclooxygenase (COX) enzymes. Studies have indicated that derivatives of propionic acids can inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory pathways . Research into the binding affinity of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid to these enzymes could yield new therapeutic agents.
  • Peptide Synthesis :
    • Due to the presence of both amino and carboxylic acid functionalities, this compound can serve as an intermediate in peptide synthesis. This application is crucial for developing biologically active peptides used in therapeutics.
  • Lead Compound Development :
    • The compound may act as a lead structure for synthesizing more complex molecules aimed at treating conditions like pain and inflammation. Its unique combination of functional groups can be modified to enhance potency and selectivity against specific biological targets .

Case Studies and Research Findings

  • Interaction Studies : Preliminary data suggest that compounds with similar structures can interact effectively with enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases. Further studies are needed to elucidate the specific interactions and mechanisms of action for this compound.
  • Synthesis Methods : The synthesis typically involves multi-step organic reactions that allow for efficient production while maintaining structural integrity. Various methods have been explored to optimize yield and purity, which are essential for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further chemical reactions. The methoxycarbonyl group can also act as an electron-withdrawing group, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid with structurally or functionally related phenylpropanoic acid derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Key Properties References
This compound C₁₁H₁₂O₄ -COOCH₃ (para) Higher acidity (pKa ~3.5–4.0*) due to electron-withdrawing ester group. Inferred
3-(3-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ -OCH₃ (meta) Lower acidity (pKa ~4.5–5.0) due to electron-donating methoxy group.
3-(4-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ -OH (para) Higher acidity (pKa ~2.8–3.2) due to phenolic -OH; antioxidant activity.
3-[4-(Sulfooxy)phenyl]propanoic acid C₉H₁₀O₆S -OSO₃H (para) Extremely strong acidity (pKa <1); metabolite of 4-hydroxyphenylpropanoic acid.
3-Amino-3-(4-methoxyphenyl)propanoic acid C₁₀H₁₃NO₃ -NH₂ (β-carbon), -OCH₃ (para) Chiral center; potential for peptide-like interactions; pKa ~4.8 (carboxylic acid).

*Estimated based on analogous esters.

Key Findings and Implications

Acidity and Reactivity: The methoxycarbonyl group significantly lowers the pKa of the propanoic acid group compared to methoxy or hydroxyl substituents, enhancing its solubility in polar solvents.

Biological Potential: While direct studies on the target compound are absent, its structural features suggest utility as a prodrug (ester hydrolysis to 3-(4-carboxyphenyl)propanoic acid) or intermediate in polymer synthesis.

Comparative Limitations : Unlike hydroxylated or sulfated analogs, the methoxycarbonyl group may reduce antioxidant or antimicrobial efficacy but improve metabolic stability.

Data Tables

Table 1: Physicochemical Properties of Selected Phenylpropanoic Acids

Compound Molecular Weight Calculated LogP* Water Solubility (mg/mL)
This compound 208.21 1.8 ~10–20
3-(3-Methoxyphenyl)propanoic acid 180.20 2.1 ~5–10
3-(4-Hydroxyphenyl)propanoic acid 166.18 1.5 ~50–100

*Predicted using ChemDraw.

Biological Activity

3-[4-(Methoxycarbonyl)phenyl]propanoic acid (CAS Number: 151937-09-6) is a synthetic organic compound characterized by a propanoic acid core with a methoxycarbonyl group and a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate for synthesizing enzyme inhibitors. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C11H12O4
Molecular Weight: 220.21 g/mol
Appearance: Light yellow solid

The structure of this compound facilitates its interaction with various biological targets, primarily through its carboxylic acid functional group, which is crucial for enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound functions as an intermediate in developing inhibitors for Glycinamide ribonucleotide transformylase (GAR Tfase), an enzyme vital in purine metabolism. Inhibitors targeting GAR Tfase have potential applications in cancer therapy and metabolic disorders.

Table 1: Comparison of Biological Activities

Compound NameTarget EnzymeActivity Description
This compoundGAR TfaseIntermediate for inhibitor development
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acidGAR TfaseEnhanced biological activity due to amino group
Phenylalanine DerivativesVarious metabolic enzymesBroader range of biological functions

Antioxidant Properties

The antioxidant potential of this compound derivatives has been explored in various studies. These derivatives exhibit significant scavenging activity against reactive oxygen species (ROS), which is crucial for mitigating oxidative stress in cells. The presence of the methoxycarbonyl group enhances the compound's ability to donate electrons, thereby stabilizing free radicals .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of this compound showed promising results in reducing cell viability in A549 non-small cell lung cancer (NSCLC) models. Compounds derived from this structure were able to suppress cell migration and exhibited favorable cytotoxicity towards non-cancerous Vero cells, indicating selective anticancer activity .
  • Antioxidant Activity : The antioxidant properties were evaluated using the DPPH radical scavenging assay, where derivatives showed significant activity comparable to standard antioxidants like ascorbic acid. This suggests their potential role in cancer treatment by modulating oxidative stress pathways .

Synthesis and Derivatives

Several synthetic routes have been developed to produce this compound, allowing for structural modifications that enhance its biological activity. Common methods include:

  • Knoevenagel Condensation : Utilizes malonic acid and substituted phenols.
  • Decarboxylation Reactions : Facilitates the formation of more complex derivatives.

These methods not only yield the target compound efficiently but also enable the exploration of various functional groups that could enhance biological properties.

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer: A palladium-catalyzed regioselective olefination strategy, adapted from analogous propanoic acid derivatives, is a viable synthetic route. Key steps include:

Substrate Preparation : Start with a substituted benzylamine precursor (e.g., N,N-dimethylbenzylamine) to direct ortho-functionalization.

Olefination : Use Pd(II) catalysts under controlled acidic conditions to ensure regioselectivity. Acidity modulates electrophilic palladium coordination to the aromatic ring .

Hydrolysis : Convert intermediates to the carboxylic acid moiety via basic or acidic hydrolysis.

Q. Optimization Parameters :

ConditionRecommendationImpact on Yield/Purity
CatalystPd(OAc)₂Enhances regioselectivity
SolventAcetic acid/water mixBalances reactivity/stability
Temperature80–100°CAccelerates coupling steps
Post-synthesis purityColumn chromatographyRemoves Pd residues

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related propanoic acids) .
  • HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) coupled to high-resolution mass spectrometry (HRMS) for purity assessment (e.g., exact mass ±2 ppm error) .
  • NMR Spectroscopy : Compare 1^1H/13^13C NMR shifts with computational predictions (DFT-based tools like Gaussian) to validate substituent effects.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with predicted structures)?

Methodological Answer:

  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at ambiguous positions to track coupling patterns.
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria or hindered rotation (e.g., methoxycarbonyl group dynamics).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (software: ADF, ORCA) and compare with experimental data .

Q. How does the electron-withdrawing methoxycarbonyl group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?

Methodological Answer: The methoxycarbonyl group:

  • Activates the Aromatic Ring : Enhances electrophilic substitution at the para position due to resonance withdrawal.
  • Modifies Reactivity in Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require tailored ligands (e.g., SPhos) to overcome steric hindrance from the substituent.
  • Comparative Data : Contrast with ethylphenyl analogs (electron-donating groups), which show slower reaction kinetics in nucleophilic acyl substitutions .

Q. What in vitro models are appropriate for studying the biological activity of this compound, considering its physicochemical properties?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with sulfotransferases (e.g., SULT1A3), which metabolize phenolic propanoic acids . Use recombinant enzymes and monitor sulfate conjugation via LC-MS.
  • Cell-Based Models : Human hepatocyte lines (e.g., HepG2) for metabolic stability studies. Pre-treat with β-glucuronidase inhibitors to assess phase II metabolism.
  • Physicochemical Profiling : Determine logP (octanol/water) and pKa (potentiometric titration) to predict membrane permeability .

Q. How should researchers interpret conflicting results in kinetic studies of enzyme inhibition involving this compound?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH, ionic strength, cofactor concentrations). For example, sulfotransferase activity is highly pH-dependent .
  • Mechanistic Probes : Use competitive inhibitors (e.g., 3-(4-hydroxyphenyl)propanoic acid) to distinguish allosteric vs. active-site binding.
  • Data Normalization : Express activity as a percentage of vehicle control and validate with Michaelis-Menten kinetics (e.g., Km/Vmax shifts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Methoxycarbonyl)phenyl]propanoic acid

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